molecular formula C7H5F3O2 B139506 3-(Trifluoromethoxy)phenol CAS No. 827-99-6

3-(Trifluoromethoxy)phenol

Cat. No. B139506
M. Wt: 178.11 g/mol
InChI Key: UWLJERQTLRORJN-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 3-trifluoromethoxy-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl>>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:13][CH:15]1[CH2:16][O:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(OCC2OC2)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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